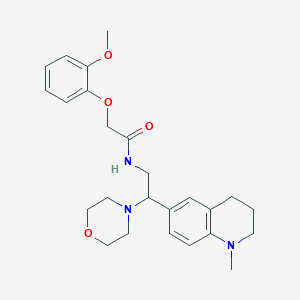

2-(2-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide

Description

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O4/c1-27-11-5-6-19-16-20(9-10-21(19)27)22(28-12-14-31-15-13-28)17-26-25(29)18-32-24-8-4-3-7-23(24)30-2/h3-4,7-10,16,22H,5-6,11-15,17-18H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPUIZUNEYIFBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3OC)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

- A methoxyphenoxy group, which may contribute to its lipophilicity and ability to penetrate cellular membranes.

- A tetrahydroquinoline moiety, which is often associated with various pharmacological properties.

- A morpholinoethyl group that may enhance solubility and bioavailability.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study 1 : A study demonstrated that derivatives of tetrahydroquinoline showed promising anticancer activity by inducing apoptosis in breast cancer cells. The mechanism involved the modulation of apoptotic pathways and the inhibition of cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

- Case Study 2 : Research on related compounds revealed effective antibacterial activity against Gram-positive bacteria. The presence of the methoxy and phenoxy groups was found to enhance this activity by disrupting bacterial cell membranes .

Neuroprotective Effects

Neuroprotective properties have been observed in compounds with similar structural motifs:

- Case Study 3 : Studies suggest that tetrahydroquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound may activate intrinsic pathways leading to programmed cell death in cancer cells.

- Cell Membrane Disruption : The lipophilic nature of the methoxyphenoxy group likely facilitates interaction with microbial membranes.

- Antioxidant Activity : The tetrahydroquinoline structure may confer antioxidant properties, protecting cells from oxidative damage.

Data Summary

Comparison with Similar Compounds

Key Research Findings and Gaps

- Synthetic Yields: Thiadiazole-based methoxyphenoxy acetamides (e.g., 5k, 5l) show moderate yields (68–85%), but data for the target compound are absent .

- Biological Data: While morpholinoethyl acetamides demonstrate cytotoxicity () and enzyme inhibition (), the target compound’s activity remains unstudied.

- Structural Optimization: The tetrahydroquinoline-morpholine scaffold may enhance blood-brain barrier penetration compared to thiadiazole or naphthoxy analogs, warranting further pharmacokinetic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.